3,5-Dimethoxyphenyl fluoranesulfonate
Description
3,5-Dimethoxyphenyl fluoranesulfonate is an organosulfur compound characterized by a fluoranesulfonate (FSO₃⁻) group attached to a 3,5-dimethoxyphenyl ring. Such compounds are typically synthesized via sulfonation or nucleophilic substitution reactions, where the methoxy groups enhance steric and electronic stability. Applications may include intermediates in pharmaceutical synthesis or materials science, though specific uses require further validation.
Properties
IUPAC Name |
1-fluorosulfonyloxy-3,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO5S/c1-12-6-3-7(13-2)5-8(4-6)14-15(9,10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZJQEMVHCRSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OS(=O)(=O)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxyphenyl fluoranesulfonate typically involves the reaction of 3,5-dimethoxyphenol with fluoranesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoranesulfonyl chloride. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethoxyphenyl fluoranesulfonate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluoranesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted phenyl fluoranesulfonates.
Oxidation Reactions: The major products are the corresponding quinones.
Reduction Reactions: The major products are the corresponding phenols.
Scientific Research Applications
3,5-Dimethoxyphenyl fluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of substituted phenyl fluoranesulfonates.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating the mechanisms of biological processes.
Medicine: It is used in the development of new pharmaceuticals and as a tool for studying drug-receptor interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxyphenyl fluoranesulfonate involves the interaction of the fluoranesulfonate group with nucleophiles, leading to the formation of substitution products. The methoxy groups can also participate in oxidation and reduction reactions, leading to the formation of quinones and phenols, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with 3,5-Dimethoxyphenyl fluoranesulfonate, differing in substituents or functional groups:
| Compound Name | Molecular Formula | CAS/ID | Key Functional Groups |
|---|---|---|---|
| 3,5-Dimethoxyphenyl fluoranesulfonate | C₉H₁₁FO₅S* | N/A† | Fluoranesulfonate, dimethoxy |
| (3,5-Dimethoxyphenyl)(fluoro)acetonitrile | C₁₀H₁₁FO₄ | 746‡ | Fluoroacetonitrile, dimethoxy |
| (3,5-Dimethoxyphenyl)(fluoro)acetic acid | C₁₀H₁₁FO₄ | 748‡ | Fluoroacetic acid, dimethoxy |
| 3-Chloro-1-(3,5-dimethoxyphenyl)-1-fluoropropane | C₁₁H₁₂ClFO₃ | hfc2014-750‡ | Chloro, fluoro, propane backbone |
| (3,5-Difluorophenyl)methanesulfonyl chloride | C₇H₅ClF₂O₂S | 163295-74-7 | Sulfonyl chloride, difluoro |
*Inferred formula; †No CAS provided in evidence; ‡From .
Key Observations:
- Reactivity : Sulfonate esters (e.g., fluoranesulfonate) are generally less reactive than sulfonyl chlorides (e.g., (3,5-Difluorophenyl)methanesulfonyl chloride), which are prone to hydrolysis or nucleophilic substitution .
- Applications : Fluoroacetonitrile and fluoroacetic acid derivatives (CAS 746, 748) are likely used as intermediates in fluorinated drug synthesis, whereas sulfonyl chlorides (CAS 163295-74-7) serve as reagents in sulfonamide formation .
Physicochemical Properties
Data inferred from analogs and related compounds:
*Estimated; ‡Based on methoxy-sulfonate analogs in .
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